molecular formula C9H20N2O5S B1196101 Heppso CAS No. 68399-78-0

Heppso

Cat. No.: B1196101
CAS No.: 68399-78-0
M. Wt: 268.33 g/mol
InChI Key: GIZQLVPDAOBAFN-UHFFFAOYSA-N
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Description

Heppso, also known as N-(2-Hydroxyethyl)piperazine-N’-(2-hydroxypropanesulfonic acid), is a zwitterionic buffer with a working pH range of 7.1 to 8.5. It is commonly used in biological research due to its strong copper(II) binding capability and its ability to maintain a stable pH environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heppso is synthesized by reacting N-(2-hydroxyethyl)piperazine with 1,3-propanesultone. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same basic reaction but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the buffer for research applications .

Chemical Reactions Analysis

Types of Reactions

Heppso primarily undergoes complexation reactions due to its strong affinity for copper(II) ions. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The most common reagent used with this compound is copper(II) sulfate, which forms a stable complex with the buffer. The reaction is usually carried out in an aqueous solution at room temperature .

Major Products Formed

The major product formed from the reaction of this compound with copper(II) sulfate is a stable copper(II)-Heppso complex, which is used in various biochemical assays .

Mechanism of Action

Heppso functions as a buffer by maintaining a stable pH environment. Its zwitterionic nature allows it to resist changes in pH by neutralizing added acids or bases. The compound’s strong binding affinity for copper(II) ions is due to the presence of both amine and sulfonate groups, which coordinate with the metal ion to form a stable complex .

Comparison with Similar Compounds

Heppso is unique among Good’s buffers due to its strong copper(II) binding capability and its specific pH range. Similar compounds include:

This compound’s unique combination of buffering capacity and metal-binding properties makes it particularly valuable in specific biochemical and biophysical research applications.

Properties

IUPAC Name

2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O5S/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16/h9,12-13H,1-8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZQLVPDAOBAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00887353
Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
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Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68399-78-0
Record name N-2-Hydroxyethylpiperazine-N′-2-hydroxypropanesulfonic acid
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Record name 1-Piperazinepropanesulfonic acid, beta-hydroxy-4-(2-hydroxyethyl)-
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Record name 68399-78-0
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Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
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Record name 1-Piperazinepropanesulfonic acid, .beta.-hydroxy-4-(2-hydroxyethyl)-
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Record name β-hydroxy-4-(2-hydroxyethyl)piperazine-1-propanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO), and what are its main applications?

A1: N-(2-Hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (this compound) is a zwitterionic buffer commonly used in biological and biochemical research. Its primary function is to maintain a stable pH in experimental settings. []

Q2: Does this compound interact with metal ions, and if so, how does this affect its use in research?

A2: Yes, this compound exhibits significant copper-binding properties. Studies have shown that this compound can form strong complexes with copper (II) ions, with stability constants (log Kc) ranging from 7.04 to 7.68. This strong interaction must be considered when using this compound in studies involving trace metal speciation, as it can influence metal bioavailability and toxicity. [, ] For instance, in experiments with the alga Amphidinium carterae, this compound reduced copper uptake and toxicity due to its enhanced binding capacity compared to another buffer, POPSO. []

Q3: How does the copper-complexing ability of this compound compare to other similar buffers?

A3: Research indicates that this compound exhibits stronger copper binding than some other zwitterionic buffers, such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) and 4-(2-hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS). Conversely, buffers like 4-morpholinoethanesulfonic acid (MES) and 3-N-morpholinopropanesulfonic acid (MOPS) show no significant copper binding. []

Q4: How does the concentration of this compound affect its copper-complexing properties and acidity?

A4: Studies utilizing techniques like pH and pCu ion-selective electrode measurements, voltammetric analysis, and potentiometric stripping analysis have demonstrated that increasing this compound concentration influences both its copper-complexing ability and acidity constants. These effects are measurable and should be factored into experimental designs. []

Q5: Does this compound exhibit any surfactant activity, and how might this impact its applications?

A5: Yes, alternating current polarography experiments confirm that this compound displays marked surface activity at concentrations as low as 10 mM. This property could potentially affect the results of chemical and biological studies by influencing membrane interactions or altering the kinetics of reactions. []

Q6: Has this compound been investigated for its interactions with other metal ions besides copper?

A6: Yes, research has explored the complexation of this compound with other divalent transition metal ions, including zinc (II), lead (II), and cadmium (II). These studies, often employing potentiometric pH titration techniques, aim to determine the formation constants and thermodynamic parameters of various binary metal-HEPPSO complexes. [, ]

Q7: Are there any structural features of this compound that contribute to its metal-binding properties?

A7: While the provided research doesn't offer a detailed analysis of this compound's structure-activity relationship, the presence of multiple hydroxyl and sulfonic acid groups likely contributes to its metal-binding ability. These functional groups can act as electron donors, forming coordination complexes with metal ions. [, ]

Q8: Does temperature affect the interactions between this compound and metal ions?

A8: Yes, temperature variations can impact the complexation equilibria of this compound with metal ions. Studies have investigated the thermodynamic parameters of these interactions at different temperatures, revealing the influence of temperature on the stability and behavior of metal-HEPPSO complexes. []

Q9: Beyond its use as a buffer, are there other applications for this compound in research?

A9: Yes, this compound has been utilized in crystallographic studies involving enzymes. For instance, this compound has been used as an acceptor analogue in the crystallization and structural analysis of Escherichia coli glycogen synthase. [, , ]

Q10: Are there established analytical methods for detecting and quantifying this compound?

A10: Mass spectrometry techniques, specifically electrospray-ionization quadrupole time-of-flight mass spectroscopy, have been used to analyze this compound. This method allows for the identification and characterization of this compound, including the detection of potential contaminants within the buffer solution. []

Q11: Have any environmental impacts or degradation pathways been identified for this compound?

A11: The provided research does not delve into the environmental fate or potential ecotoxicological effects of this compound. Further investigation is needed to understand its degradation pathways and potential impact on the environment.

Q12: What are the alternatives to this compound, and how do they compare in terms of performance and applications?

A12: Several alternatives to this compound exist, including HEPES, POPSO, MES, and MOPS. The choice of buffer depends on the specific application and the potential for interference with the experimental system. For example, while this compound and HEPES exhibit copper-binding properties, MES and MOPS are more suitable for metal speciation studies due to their lack of interaction with metal ions. [, , ]

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